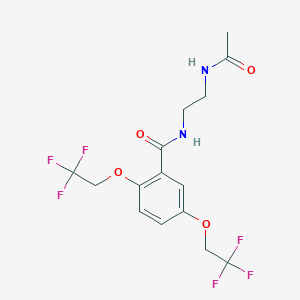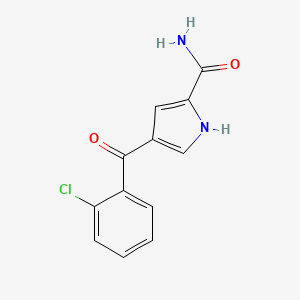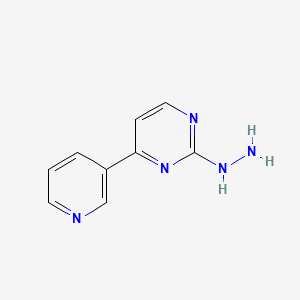![molecular formula C21H15ClFN3O2 B2791171 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 931943-09-8](/img/no-structure.png)
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The molecule “3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of organic compounds known as pyrido[2,3-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring. Pyrido[2,3-d]pyrimidines are derivatives of pyrimidine and are structurally similar to purines, which are found in DNA and RNA.
Mechanism of Action
The mechanism of action of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the inhibition of the target enzymes through binding to their active sites. This leads to the disruption of their normal function and subsequent effects on cellular processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme targeted. For example, inhibition of CDK2 can result in cell cycle arrest and apoptosis, while inhibition of GSK-3 can affect glycogen metabolism and insulin signaling.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in lab experiments is its specificity towards certain enzymes. This allows for targeted inhibition and subsequent effects on cellular processes. However, one limitation is the potential for off-target effects and toxicity, which must be carefully monitored.
Future Directions
For the study of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include further exploration of its potential applications in medicinal chemistry, particularly in the development of novel therapeutics for various diseases. Additionally, research could focus on the optimization of its synthesis method and the identification of more specific and potent analogues. Finally, the potential for combination therapies with other compounds could also be investigated.
Synthesis Methods
The synthesis of 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the reaction of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of acetic acid and triethylamine. The resulting intermediate is then reacted with pyridine-2,4-dione in the presence of trifluoroacetic acid to yield the final product.
Scientific Research Applications
3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry. It has been found to exhibit inhibitory activity against several enzymes, including protein kinase CK2, cyclin-dependent kinase 2 (CDK2), and glycogen synthase kinase 3 (GSK-3). These enzymes are involved in various cellular processes, including cell cycle regulation, protein synthesis, and glycogen metabolism.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione in the presence of a catalyst to yield the final product.", "Starting Materials": [ "2-chlorobenzylamine", "4-fluorobenzaldehyde", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "catalyst" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzylamine with 4-fluorobenzaldehyde in the presence of a suitable solvent to form the imine intermediate.", "Step 2: Addition of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to the reaction mixture and stirring at a suitable temperature for a specific time.", "Step 3: Addition of a catalyst to the reaction mixture and stirring for a specific time to yield the final product.", "Step 4: Purification of the product by column chromatography or recrystallization." ] } | |
CAS RN |
931943-09-8 |
Molecular Formula |
C21H15ClFN3O2 |
Molecular Weight |
395.82 |
IUPAC Name |
3-[(2-chlorophenyl)methyl]-1-[(4-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H15ClFN3O2/c22-18-6-2-1-4-15(18)13-26-20(27)17-5-3-11-24-19(17)25(21(26)28)12-14-7-9-16(23)10-8-14/h1-11H,12-13H2 |
InChI Key |
LTMGRKJDNUSKMJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(Pyrrolidin-1-yl)methyl]-1,3-benzoxazol-5-amine](/img/structure/B2791088.png)

![1-(Chloromethyl)-3-(2-fluoro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2791090.png)
![ethyl (1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)carbamate](/img/structure/B2791091.png)



![1-[5-(3-Hydroxypropyl)-1,2-dimethylpyrrol-3-yl]ethanone](/img/structure/B2791102.png)
![N-[(3-Chlorophenyl)methyl]-N-propan-2-yloxirane-2-carboxamide](/img/structure/B2791103.png)
![4-Cyclobutoxythieno[2,3-d]pyrimidine](/img/structure/B2791104.png)
![7-Fluoro-4-(4-{[(6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)quinazoline](/img/structure/B2791107.png)
![5-Hydroxy-2-methyl-4-[morpholino(phenyl)methyl]benzo[g]benzofuran-3-carboxylic acid ethyl ester](/img/structure/B2791108.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2791110.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2791111.png)